molecular formula C13H18ClNO2S B13449708 Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride

Cat. No.: B13449708
M. Wt: 287.81 g/mol
InChI Key: ATWYXKDQOYEWOB-UHFFFAOYSA-N
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Description

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO2S. It is a derivative of benzoic acid and contains a thiomorpholine ring, which is a sulfur-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiomorpholine group. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoate moiety may also contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(morpholin-4-yl)methylbenzoate: Similar structure but contains a morpholine ring instead of a thiomorpholine ring.

    Methyl 4-(piperidin-4-yl)methylbenzoate: Contains a piperidine ring instead of a thiomorpholine ring.

    Methyl 4-(pyrrolidin-4-yl)methylbenzoate: Contains a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in various interactions, making this compound particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

methyl 4-(thiomorpholin-4-ylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C13H17NO2S.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H

InChI Key

ATWYXKDQOYEWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCSCC2.Cl

Origin of Product

United States

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